2-(4-(tert-butyl)phenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-25(2,3)18-7-10-20(11-8-18)31-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-30-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIXHQUWKWPDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(tert-butyl)phenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the indole scaffold. The tert-butyl group is introduced to enhance lipophilicity, which can influence the compound's bioavailability and interaction with biological targets. The furan-2-carbonyl moiety is crucial for its biological activity, potentially facilitating interactions with various enzymes or receptors.
Synthetic Route
- Formation of Indole Derivative : The indole core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of tert-butyl Group : This step is performed using tert-butyl bromide in the presence of a base.
- Furan-2-carbonyl Attachment : This is achieved through acylation reactions, where the furan derivative reacts with the indole to form the final acetamide structure.
The compound exhibits various biological activities, primarily attributed to its ability to modulate enzymatic pathways and interact with cellular receptors. Notably, it has shown promise in anti-inflammatory and anti-cancer studies.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, compounds with similar furan and phenoxy groups have demonstrated significant inhibition of neutrophil degranulation and superoxide production in vitro .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that related indole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Case Studies
- In Vitro Studies : In a study assessing the anti-inflammatory effects of similar compounds, it was found that certain derivatives significantly reduced TNF-alpha levels in macrophages, indicating a strong anti-inflammatory effect .
- Anticancer Screening : A screening of compounds with related structures revealed that several indole-based compounds exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Biological Activity Data Table
Scientific Research Applications
The compound 2-(4-(tert-butyl)phenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound features a unique structure characterized by:
- Functional Groups : It contains a phenoxy group, an indolin moiety, and a furan-2-carbonyl substituent.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest various biological activities:
Anticancer Activity
Preliminary studies indicate that derivatives of indolin compounds possess anticancer properties. The indolin moiety is known for its ability to inhibit specific kinases associated with cancer cell proliferation.
Anti-inflammatory Effects
Research suggests that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease treatments.
Agricultural Science
The phenoxy group is commonly associated with herbicides. Therefore, this compound may have applications in agriculture as a potential herbicide or pesticide:
Herbicidal Activity
Studies on related phenoxy compounds demonstrate their effectiveness in controlling unwanted plant growth. The specific activity of this compound against various weed species remains to be thoroughly investigated.
Material Science
Given its unique chemical structure, there is potential for application in material science, particularly in developing organic electronic materials:
Organic Light Emitting Diodes (OLEDs)
Compounds with similar structures have been explored for use in OLED technology due to their luminescent properties.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Indolin Derivative A | Anticancer | |
| Phenoxy Herbicide B | Herbicidal | |
| Indolin Derivative C | Anti-inflammatory |
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Coupling Reaction | Reflux in solvent X |
| 2 | Functionalization | Temperature Y |
| 3 | Purification | Chromatography |
Case Study 1: Anticancer Potential
A study published in European Journal of Organic Chemistry evaluated the anticancer effects of various indoline derivatives. The results indicated significant inhibition of cancer cell lines, suggesting that further exploration of the compound could lead to new cancer therapies.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that phenoxy-based compounds effectively controlled several weed species. The study highlights the need for further testing of this specific compound's efficacy and safety in agricultural settings.
Q & A
Q. Basic
- NMR spectroscopy : Confirm the presence of key protons, such as the tert-butyl singlet (~1.3 ppm) and furan carbonyl resonance (~160 ppm in NMR) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns .
Q. Advanced
- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks. For example, intramolecular C–H···O interactions in similar acetamides stabilize crystal packing, which can be critical for bioactivity .
- Dynamic NMR : Detect rotational barriers in the amide bond caused by steric bulk from the tert-butyl group, which may influence conformational stability .
What strategies optimize purification for high-purity batches?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts, as demonstrated in analogous indoline-acetamide purifications .
Q. Advanced
- Chiral separation : If stereoisomers form during synthesis, chiral HPLC with amylose-based columns can resolve enantiomers .
- Countercurrent chromatography : For thermally unstable intermediates, this technique minimizes decomposition .
How does the tert-butyl phenoxy group influence bioactivity?
Q. Advanced
- Steric effects : The tert-butyl group enhances lipophilicity, improving membrane permeability, but may reduce binding affinity to polar active sites. Comparative studies with methyl or hydrogen substituents can quantify this trade-off .
- Metabolic stability : The bulky tert-butyl group resists oxidative degradation by cytochrome P450 enzymes, as seen in related compounds .
How can contradictory biological activity data be resolved?
Q. Advanced
- Purity assessment : Contradictions may arise from undetected impurities (e.g., regioisomers). Use orthogonal methods like NMR (if fluorinated analogs exist) or 2D-COSY to confirm homogeneity .
- Receptor profiling : Screen against off-target receptors (e.g., GPCRs) using radioligand binding assays to identify polypharmacology, as seen in structurally related β-adrenergic ligands .
What computational methods predict binding modes?
Q. Advanced
- Molecular docking : Prioritize target receptors (e.g., kinase or protease families) using the compound’s furan and indoline motifs as pharmacophores. Adjust scoring functions to account for tert-butyl steric effects .
- MD simulations : Simulate solvation dynamics to assess how the tert-butyl group affects water accessibility in binding pockets, as shown in similar acetamide studies .
What are the key stability considerations for long-term storage?
Q. Basic
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan ring .
- Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond, which is prone to cleavage in humid conditions .
Q. Advanced
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS to identify major breakdown products (e.g., free indoline or furan acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
